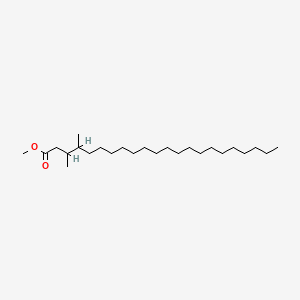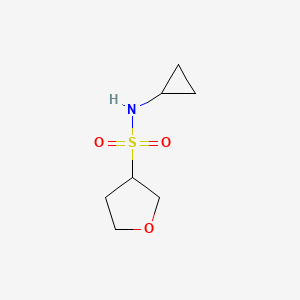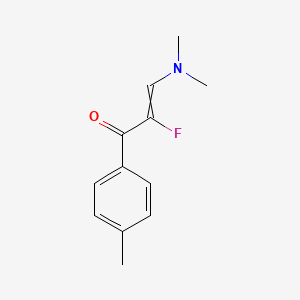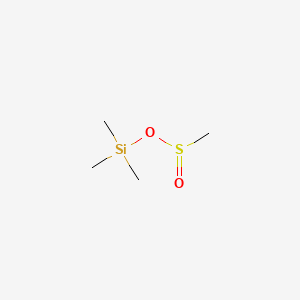
Sulfanilanilide, 4'-(9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanilanilide, 4’-(9-acridinylamino)- is a chemical compound known for its unique structure and properties It is a derivative of sulfanilanilide, where the 4’ position is substituted with a 9-acridinylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanilanilide, 4’-(9-acridinylamino)- typically involves the reaction of sulfanilanilide with 9-chloroacridine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Sulfanilanilide} + \text{9-chloroacridine} \rightarrow \text{Sulfanilanilide, 4’-(9-acridinylamino)-} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of Sulfanilanilide, 4’-(9-acridinylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required standards for commercial production.
化学反応の分析
Types of Reactions
Sulfanilanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Sulfanilanilide, 4’-(9-acridinylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sulfanilanilide, 4’-(9-acridinylamino)- involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism.
類似化合物との比較
Sulfanilanilide, 4’-(9-acridinylamino)- can be compared with other similar compounds, such as:
Sulfanilamide: A simpler sulfonamide derivative with antimicrobial properties.
Acridine derivatives: Compounds with similar DNA intercalating properties, used in various therapeutic applications.
The uniqueness of Sulfanilanilide, 4’-(9-acridinylamino)- lies in its combined structural features of sulfanilanilide and acridine, which confer distinct chemical and biological properties.
Conclusion
Sulfanilanilide, 4’-(9-acridinylamino)- is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
57164-61-1 |
|---|---|
分子式 |
C25H20N4O2S |
分子量 |
440.5 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)phenyl]-4-aminobenzenesulfonamide |
InChI |
InChI=1S/C25H20N4O2S/c26-17-9-15-20(16-10-17)32(30,31)29-19-13-11-18(12-14-19)27-25-21-5-1-3-7-23(21)28-24-8-4-2-6-22(24)25/h1-16,29H,26H2,(H,27,28) |
InChIキー |
VJNNPHQBMGZVQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)











![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)

